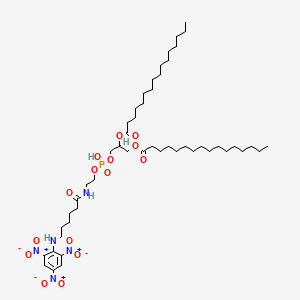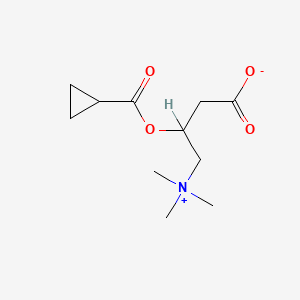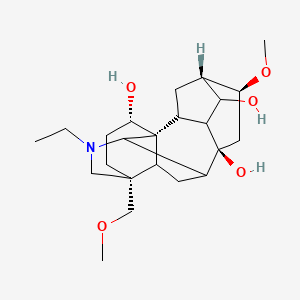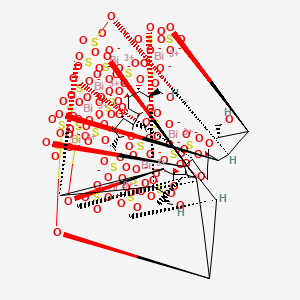
Pulcherriminic acid
Übersicht
Beschreibung
Pulcherriminic acid is a cyclic dipeptide primarily found in Bacillus and yeast It is derived from cyclo (L-Leucine-L-Leucine), a cyclic dipeptideThis ability to chelate iron ions allows microorganisms that produce this compound to compete for environmental iron, giving them a competitive advantage over other microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pulcherriminic acid is synthesized through the cyclization of two leucine molecules. The process involves the formation of cyclo (L-Leucine-L-Leucine), which is then oxidized to produce this compound. This compound is then secreted outside the cell, where it binds to ferric ions to form pulcherrimin .
Industrial Production Methods: Industrial production of this compound involves the use of Bacillus and yeast strains that are capable of synthesizing the compound. The production process can be optimized by regulating the expression of key enzymes and transcription factors involved in the biosynthetic pathway. This includes the use of metabolic engineering techniques to enhance the efficiency of this compound synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Pulcherriminic acid undergoes several types of chemical reactions, including:
Chelation: this compound chelates ferric ions to form pulcherrimin.
Oxidation: The cyclo (L-Leucine-L-Leucine) precursor is oxidized to form this compound
Common Reagents and Conditions:
Ferric ions: Used in the chelation reaction to form pulcherrimin.
Oxidizing agents: Required for the oxidation of cyclo (L-Leucine-L-Leucine) to this compound
Major Products:
Wissenschaftliche Forschungsanwendungen
Pulcherriminic acid has several scientific research applications, including:
Antimicrobial Activity: Due to its ability to chelate iron, this compound exhibits bacteriostatic effects by depriving other microorganisms of essential iron ions
Biocontrol Agent: Used in agriculture to control plant pathogens by inhibiting the growth of harmful fungi and bacteria
Food Industry: Applied in the production of fermented foods to enhance their safety and shelf life
Medical Research: Investigated for its potential use in developing new antimicrobial agents
Wirkmechanismus
Pulcherriminic acid exerts its effects primarily through its ability to chelate ferric ions. This chelation process deprives other microorganisms of the iron necessary for their growth, thereby inhibiting their proliferation. The compound is synthesized within the cell and then secreted outside, where it binds to ferric ions to form pulcherrimin .
Vergleich Mit ähnlichen Verbindungen
Pulcherriminic acid is unique due to its strong iron-chelating properties. Similar compounds include:
Desferrioxamine: Another iron-chelating agent used in medical applications.
Enterobactin: A siderophore produced by bacteria to scavenge iron from the environment
Eigenschaften
IUPAC Name |
1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPPQFOKKRDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-86-8 | |
| Record name | Pulcherriminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)


![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)

![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)
